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Compound of Interest

Compound Name: Phenocoll

Cat. No.: B093605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic

Resonance (NMR) data for synthesized Phenocoll (2-amino-N-(4-ethoxyphenyl)acetamide)

against a common analogue and a potential impurity. Detailed experimental protocols for its

synthesis and NMR analysis are included to aid in the verification of its chemical structure.

Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and

integrations of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule

can be determined. This section provides the predicted NMR data for Phenocoll and compares

it with the known data for Phenacetin, a structurally similar molecule, and p-phenetidine, a likely

starting material and potential impurity.

Table 1: Comparative ¹H NMR Data (Predicted for Phenocoll)
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Compound
Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Phenocoll H-a (CH₃-CH₂-O) ~1.4 Triplet 3H

H-b (CH₃-CH₂-O) ~4.0 Quartet 2H

H-c (Ar-H ortho

to -NH)
~7.4 Doublet 2H

H-d (Ar-H ortho

to -O)
~6.9 Doublet 2H

H-e (NH-C=O) ~8.0 Singlet 1H

H-f (O=C-CH₂-

NH₂)
~3.4 Singlet 2H

H-g (CH₂-NH₂) ~1.5-2.0 (broad) Singlet 2H

Phenacetin H-a (CH₃-CH₂-O) 1.4 Triplet 3H

H-b (CH₃-CH₂-O) 4.0 Quartet 2H

H-c (Ar-H ortho

to -NH)
7.3 Doublet 2H

H-d (Ar-H ortho

to -O)
6.8 Doublet 2H

H-e (NH-C=O) 8.1 Singlet 1H

H-f (O=C-CH₃) 2.1 Singlet 3H

p-Phenetidine H-a (CH₃-CH₂-O) 1.35 Triplet 3H

H-b (CH₃-CH₂-O) 3.93 Quartet 2H

H-c (Ar-H ortho

to -NH₂)
6.69 Doublet 2H

H-d (Ar-H ortho

to -O)
6.63 Doublet 2H
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H-e (NH₂) 3.33 (broad) Singlet 2H

Note: Predicted values for Phenocoll are based on analogous structures. Actual experimental

values may vary slightly.

Table 2: Comparative ¹³C NMR Data (Predicted for Phenocoll)
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Compound Carbon Assignment
Predicted Chemical Shift (δ,

ppm)

Phenocoll C-1 (CH₃-CH₂-O) ~15

C-2 (CH₃-CH₂-O) ~64

C-3 (Ar-C ortho to -NH) ~122

C-4 (Ar-C ortho to -O) ~115

C-5 (Ar-C ipso to -NH) ~131

C-6 (Ar-C ipso to -O) ~155

C-7 (C=O) ~170

C-8 (O=C-CH₂-NH₂) ~45

Phenacetin C-1 (CH₃-CH₂-O) 14.8

C-2 (CH₃-CH₂-O) 63.5

C-3 (Ar-C ortho to -NH) 121.8

C-4 (Ar-C ortho to -O) 114.6

C-5 (Ar-C ipso to -NH) 131.2

C-6 (Ar-C ipso to -O) 155.8

C-7 (C=O) 168.5

C-8 (O=C-CH₃) 24.3

p-Phenetidine C-1 (CH₃-CH₂-O) 15.0

C-2 (CH₃-CH₂-O) 63.8

C-3 (Ar-C ortho to -NH₂) 116.3

C-4 (Ar-C ortho to -O) 115.5

C-5 (Ar-C ipso to -NH₂) 139.6

C-6 (Ar-C ipso to -O) 151.8
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Note: Predicted values for Phenocoll are based on analogous structures. Actual experimental

values may vary slightly.

Experimental Protocols
A plausible synthetic route to Phenocoll is via a two-step process starting from p-phenetidine,

involving the formation of an intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide, followed by

a Gabriel synthesis to introduce the primary amine.

Protocol 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve p-phenetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM)

or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the

cooled solution of p-phenetidine with vigorous stirring.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Work-up: Upon completion, quench the reaction with the addition of water. Separate the

organic layer, wash with saturated sodium bicarbonate solution and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization or column

chromatography.

Protocol 2: Synthesis of Phenocoll (Gabriel Synthesis)

Formation of Phthalimide Salt: In a round-bottom flask, dissolve 2-chloro-N-(4-

ethoxyphenyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium

phthalimide (1.2 eq) to the solution.

Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the

reaction by TLC.
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Hydrazinolysis: After the formation of the phthalimide intermediate, cool the reaction mixture

and add hydrazine hydrate (1.5 eq). Heat the mixture to reflux for 2-4 hours. A precipitate of

phthalhydrazide will form.

Work-up: Cool the reaction mixture to room temperature and add dilute hydrochloric acid.

Filter off the phthalhydrazide precipitate.

Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product

with a suitable organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude Phenocoll can be purified by column

chromatography or recrystallization.

Protocol 3: NMR Sample Preparation and Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Phenocoll in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key

parameters to set include the number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

program. A larger number of scans will be required compared to the ¹H NMR spectrum due

to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction.

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts and multiplicities in both ¹H and ¹³C spectra

to assign the signals to the corresponding atoms in the Phenocoll structure. Compare the

obtained spectra with the predicted data and the data for potential impurities.
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Caption: Synthetic pathway and NMR confirmation workflow for Phenocoll.

Phenocoll Structure

Expected NMR Signals

C₁₀H₁₄N₂O₂
Ethoxy Group
(-OCH₂CH₃)

¹H: Triplet (~1.4 ppm, 3H) ¹H: Quartet (~4.0 ppm, 2H) ¹³C: ~15 & ~64 ppm

Aromatic Ring
(p-disubstituted)

¹H: Two Doublets
(~6.9 & ~7.4 ppm, 2H each)

¹³C: 4 signals
~115-155 ppm

Amide Linkage
(-NH-C=O)

¹H: Singlet (~8.0 ppm, 1H) ¹³C: ~170 ppm

Aminomethyl Group
(-CH₂-NH₂)

¹H: Singlet (~3.4 ppm, 2H)¹H: Broad Singlet (~1.5-2.0 ppm, 2H) ¹³C: ~45 ppm

Click to download full resolution via product page

Caption: Logic for assigning NMR signals to the Phenocoll structure.

To cite this document: BenchChem. [Confirming the Structure of Synthesized Phenocoll
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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